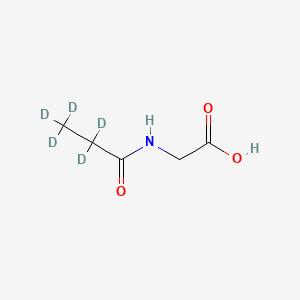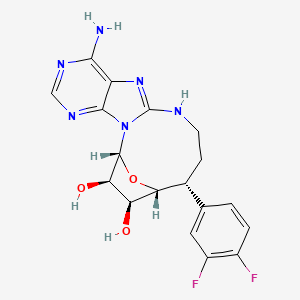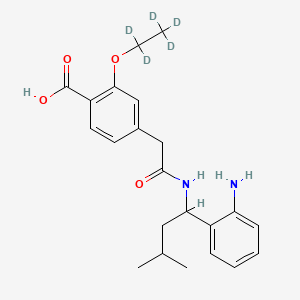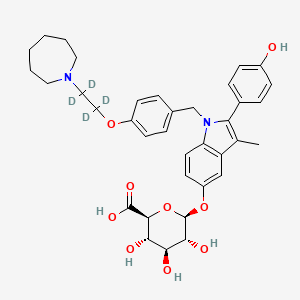
N-Propionyl-d5-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propionyl-d5-glycine: is a deuterium-labeled derivative of N-Propionyl-glycine. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, which can influence the compound's physical, chemical, and biological properties. This compound is primarily used in scientific research, particularly in studies involving metabolism and pharmacokinetics.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of glycine with propionyl chloride in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: Large-scale production involves similar chemical synthesis methods but may include additional purification steps to ensure the deuterium labeling is consistent and accurate.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as this compound oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Substitution: Substitution reactions can occur at the propionyl group, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: this compound oxide
Reduction: this compound amine
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Chemistry: N-Propionyl-d5-glycine is used as a tracer in chemical studies to understand metabolic pathways and reaction mechanisms. Biology: In biological research, it helps in studying protein interactions and enzyme activities. Medicine: The compound is used in pharmacokinetic studies to track the distribution and metabolism of drugs. Industry: It is utilized in the development of deuterium-labeled drugs, which can have improved stability and efficacy.
Mechanism of Action
The mechanism by which N-Propionyl-d5-glycine exerts its effects depends on its specific application. In pharmacokinetic studies, the deuterium labeling can slow down the metabolism of the compound, allowing for more accurate tracking of its distribution and elimination in the body. The molecular targets and pathways involved vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
N-Propionyl-glycine: The non-deuterium-labeled version of the compound.
N-Propionyl-d2-glycine: Another deuterium-labeled derivative with a different degree of labeling.
Uniqueness: N-Propionyl-d5-glycine is unique due to its high degree of deuterium labeling, which can significantly affect its physical and chemical properties compared to its non-labeled and partially labeled counterparts.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
136.16 g/mol |
IUPAC Name |
2-(2,2,3,3,3-pentadeuteriopropanoylamino)acetic acid |
InChI |
InChI=1S/C5H9NO3/c1-2-4(7)6-3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9)/i1D3,2D2 |
InChI Key |
WOMAZEJKVZLLFE-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)NCC(=O)O |
Canonical SMILES |
CCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate](/img/structure/B15142231.png)













